Valsartan Methyl Ester-d9
CAS No.:
Cat. No.: VC0199902
Molecular Formula: C₂₅H₂₂D₉N₅O₃
Molecular Weight: 458.6
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₅H₂₂D₉N₅O₃ |
|---|---|
| Molecular Weight | 458.6 |
Introduction
Chemical Structure and Physicochemical Properties
Valsartan Methyl Ester-d9 features nine deuterium atoms strategically incorporated into the pentanoyl side chain of the parent compound, valsartan methyl ester (Figure 1). The molecular formula is C₂₅H₂₂D₉N₅O₃, with a molecular weight of 458.6 g/mol . The deuteration occurs at the 2,2,3,3,4,4,5,5,5 positions of the pentanoyl group, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Table 1: Key Physicochemical Properties of Valsartan Methyl Ester-d9
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₅H₂₂D₉N₅O₃ | |
| Molecular Weight | 458.6 g/mol | |
| CAS Number | 137863-17-3 | |
| Storage Conditions | -20°C, protected from light | |
| Solubility | DMSO, ethanol, DMF (30 mg/mL) |
The compound’s isotopic purity typically exceeds 99%, ensuring minimal interference in mass spectrometric analyses . Its InChI key (InChI=1S/C25H31N5O3/c1-5-6-11-22...) and SMILES notation ([2H]C([2H])([2H])C...) provide unambiguous structural identification .
Synthesis and Industrial Production
The synthesis of Valsartan Methyl Ester-d9 involves deuterium incorporation during the formation of the pentanoyl intermediate. Industrial production follows a three-step process:
Step 1: Preparation of Deuterated Pentanoyl Chloride
Deuterated pentanoyl-d9 chloride is synthesized using deuterium oxide (D₂O) and valeric acid under catalytic conditions. This step achieves >98% deuteration at the specified positions .
Step 2: Coupling with Biphenyl-tetrazole Intermediate
The deuterated pentanoyl chloride reacts with (2'-tetrazol-5-yl-biphenyl-4-yl)methyl-L-valine methyl ester under Schotten-Baumann conditions. The reaction proceeds at 0–5°C to minimize racemization .
Step 3: Purification and Quality Control
The crude product is purified via reverse-phase chromatography, yielding >99.5% chemical and isotopic purity. Quality control includes LC-MS, NMR, and Fourier-transform infrared spectroscopy (FTIR) .
Table 2: Synthetic Parameters and Yields
Analytical Applications in Bioanalytical Method Development
Valsartan Methyl Ester-d9 is indispensable in validating LC-MS/MS methods for quantifying valsartan in biological matrices. A landmark study by Venkata Suresh et al. (2013) demonstrated its utility in a pharmacokinetic assay with the following performance metrics :
-
Linearity: 0.50–20,000.00 ng/mL (R² = 0.999)
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Precision: Intra-run CV ≤2.5%; Inter-run CV ≤3.2%
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Recovery: 86.7% (vs. 86.9% for non-deuterated valsartan)
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Lower Limit of Quantification (LLOQ): 5.00 ng/mL
The deuterated analog eliminated ion suppression effects in rat plasma, enabling high-throughput analysis with a 3.0-minute run time . Similarly, Kristoffersen et al. (2021) validated a method for detecting nitrosamine impurities in valsartan formulations using Valsartan Methyl Ester-d9 as an internal standard, achieving a limit of quantitation (LOQ) of 0.05 ppm .
Stability and Regulatory Considerations
Valsartan Methyl Ester-d9 exhibits enhanced stability compared to non-deuterated analogs:
Comparative Analysis with Related Compounds
Table 3: Comparison of Deuterated Valsartan Analogs
| Compound | Deuteration Sites | Molecular Weight | Primary Use |
|---|---|---|---|
| Valsartan Methyl Ester-d9 | Pentanoyl (9D) | 458.6 g/mol | LC-MS/MS internal standard |
| Valsartan-d9 | Biphenyl-tetrazole (9D) | 444.6 g/mol | Metabolic tracing |
| rac-Valsartan-D9 | Racemic mixture | 444.6 g/mol | Impurity profiling |
The pentanoyl deuteration in Valsartan Methyl Ester-d9 offers superior chromatographic resolution compared to analogs deuterated at the biphenyl moiety .
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